6-Methylthioinosine is classified as a nucleoside and is specifically an analog of inosine. It features a methylthio group at the 6-position of the purine ring. The molecular formula for 6-methylthioinosine is , with a molecular weight of approximately 378.29 g/mol (free acid form) . This compound is often involved in metabolic pathways related to purine metabolism and has been studied for its therapeutic implications in diseases such as leukemia and inflammatory bowel disease .
The synthesis of 6-methylthioinosine can be achieved through various methods, primarily focusing on the modification of existing nucleoside structures. One common approach involves the use of 6-mercaptopurine as a starting material. The synthesis typically includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
6-Methylthioinosine participates in several significant chemical reactions:
The mechanism of action for 6-methylthioinosine primarily involves its role as an inhibitor in purine metabolism. By inhibiting key enzymes such as inosine monophosphate dehydrogenase, it disrupts the synthesis of purines necessary for DNA and RNA production. This action is particularly relevant in cancer therapies where rapid cell division occurs . Additionally, it may influence cellular signaling pathways by altering nucleotide levels within cells.
The physical and chemical properties of 6-methylthioinosine are crucial for its application in research:
6-Methylthioinosine has several scientific applications:
6-Methylthioinosine (also known as 6-methylmercaptopurine ribonucleoside or 6-MMPR) is a biologically significant thiopurine metabolite derived from the enzymatic modification of thiopurine drugs like 6-mercaptopurine. As an analog of endogenous purine nucleosides, it plays complex roles in nucleotide metabolism, acting as both an intermediate in drug metabolism and a modulator of cellular biochemical pathways. Its formation represents a critical branch point in thiopurine biotransformation, influencing both the efficacy of chemotherapeutic agents and cellular purine homeostasis [3] [4] [10].
6-Methylthioinosine is a purine nucleoside analog characterized by a methylthio (-SCH₃) group at the 6-position of the purine ring, replacing the hydroxyl group found in inosine. Its systematic IUPAC name is 6-(methylsulfanyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine, reflecting the β-D-ribofuranosyl attachment at the N9 position of the purine base. The molecular formula is C₁₁H₁₄N₄O₄S, with a molecular weight of 298.32 g/mol. It exists as a solid at room temperature with a melting point of 164°C and demonstrates characteristic ultraviolet absorption maxima at 224 nm and 292 nm in Tris-HCl buffer (pH 7.5) [5] [7].
Table 1: Chemical Identifiers of 6-Methylthioinosine
Property | Value |
---|---|
CAS Registry Number | 342-69-8 |
Synonyms | 6-MMPR; 6-methylmercaptopurine riboside; methylthioinosine |
Molecular Formula | C₁₁H₁₄N₄O₄S |
Exact Mass | 298.0736 g/mol |
XLogP3 | -0.63 (Predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 113.52 Ų |
This compound belongs to the organic chemical class of purine nucleosides, specifically categorized as a 6-thiopurine derivative due to the sulfur-containing modification at the purine C6 position. Its structural similarity to natural purines underlies its biological interactions with enzymes involved in purine metabolism [7].
6-Methylthioinosine originates intracellularly as a metabolite of thiopurine drugs, primarily through the enzymatic activity of thiopurine methyltransferase. This cytosolic enzyme catalyzes the S-methylation of 6-mercaptopurine (6-MP) and its ribonucleotide derivatives using S-adenosyl-L-methionine as the methyl donor. The metabolic sequence involves:
This biosynthetic pathway competes directly with the activation of thiopurines into thioguanine nucleotides. Cells with high thiopurine methyltransferase activity shunt 6-mercaptopurine toward 6-methylthioinosine production, reducing formation of cytotoxic thioguanine nucleotides. Consequently, 6-methylthioinosine serves as a metabolic marker for this inactivation route [3] [10].
Table 2: Key Enzymes in 6-Methylthioinosine Biosynthesis
Enzyme | Reaction Catalyzed | Biological Significance |
---|---|---|
Thiopurine methyltransferase | S-methylation of 6-TIMP to MeTIMP | Major inactivation pathway for thiopurines; regulates cytotoxic thioguanine nucleotide production |
Phosphatases | Hydrolysis of MeTIMP to 6-methylthioinosine | Generates nucleoside form for excretion or salvage |
Xanthine oxidase | Oxidation of 6-methylthioinosine (minor pathway) | Further inactivation to thiouric acid derivatives |
The purine salvage pathway enables cells to recycle preformed purine bases and nucleosides, bypassing the energetically costly de novo purine synthesis pathway. 6-Methylthioinosine interacts with this network through multiple mechanisms:
Competitive Inhibition: 6-Methylthioinosine and its phosphorylated derivatives act as feedback inhibitors of de novo purine synthesis. Specifically, methylthioinosine monophosphate (MeTIMP) inhibits the enzyme amidophosphoribosyltransferase, the first committed step in de novo purine biosynthesis. This inhibition depletes cellular pools of adenosine and guanine nucleotides, contributing to the antiproliferative effects of thiopurine drugs [4] [8].
Substrate Competition: As a structural analog of inosine, 6-methylthioinosine competes with natural purines for transport and phosphorylation. It serves as a substrate for mammalian purine nucleoside phosphorylase, though with lower efficiency compared to natural nucleosides. This enzymatic cleavage can release the purine base (6-methylmercaptopurine) into salvage pathways [7].
Metabolic Vulnerability in MTAP-Null Cells: Cells lacking methylthioadenosine phosphorylase (a frequent genetic deletion in cancers) exhibit heightened sensitivity to 6-methylthioinosine and its precursors. MTAP-deficient cells cannot salvage adenine from methylthioadenosine (a polyamine synthesis byproduct), rendering them dependent on de novo purine synthesis or hypoxanthine salvage. Inhibition of de novo synthesis by 6-methylthioinosine metabolites exacerbates purine nucleotide depletion in these cells, creating a therapeutic vulnerability [4] [6].
Modulation of Purine-Dependent Signaling: Through depletion of purine nucleotides, 6-methylthioinosine indirectly affects energy-dependent processes and purinergic signaling. The reduced ATP availability impacts kinase activities and adenosine receptor signaling, potentially contributing to immunosuppressive effects observed with thiopurine drugs in inflammatory conditions [9] [10].
The brain and heart, which rely heavily on the purine salvage pathway due to high energy demands, are particularly vulnerable to disruptions in purine homeostasis mediated by 6-methylthioinosine accumulation. Transcriptomic analyses indicate neurons express higher levels of salvage enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) compared to de novo pathway enzymes, highlighting their susceptibility to purine analog interference [9].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6